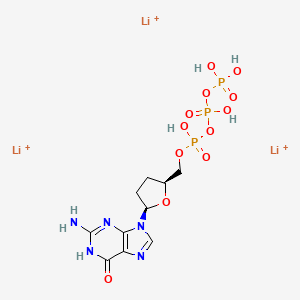

Guanosine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is derived from its structural features: a guanine base linked to a 2',3'-dideoxyribose sugar and a triphosphate group coordinated with three lithium ions. The full systematic name is [(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]methoxy-oxidophosphoryloxy-oxidophosphoryl phosphate trilithium salt . This nomenclature reflects:

- The 2',3'-dideoxyribose configuration, omitting hydroxyl groups at both the 2' and 3' positions.

- The triphosphate chain at the 5' position, with lithium ions neutralizing the negative charges on the phosphate groups.

- The purine base (guanine) attached to the 1' carbon of the sugar.

The European Community (EC) number 288-514-3 and CAS registry 85737-04-8 further classify this compound in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₃Li₃N₅O₁₂P₃ indicates:

- 10 carbon atoms in the sugar and base.

- 13 hydrogen atoms , reduced compared to native dGTP due to the absence of 2' and 3' hydroxyl groups.

- 3 lithium ions balancing the triphosphate’s charge.

Table 1: Molecular Weight Breakdown

| Component | Contribution (g/mol) |

|---|---|

| C₁₀H₁₃N₅O₇ (base + sugar) | 251.24 |

| PO₃⁻ (×3) | 294.18 |

| Li⁺ (×3) | 20.82 |

| Total | 508.98 |

The molecular weight of 508.98 g/mol distinguishes it from native dGTP (507.18 g/mol), primarily due to lithium substitution instead of hydrogen or sodium ions.

Crystallographic Data and Three-Dimensional Conformation

While explicit crystallographic data for this compound remains unpublished, structural analogs provide insights:

- The 2',3'-dideoxyribose adopts a C2'-endo puckering conformation, as observed in similar dideoxynucleotides. This configuration reduces steric hindrance, favoring incorporation into DNA strands during polymerization.

- The triphosphate group forms a bent geometry, with lithium ions coordinating oxygen atoms at bond lengths of ~1.9–2.1 Å, based on trilithium phosphate complexes.

- X-ray diffraction models of 2',3'-dideoxyguanosine (without the triphosphate) show a monoclinic crystal system with space group P2₁ and unit cell parameters a = 12.3 Å, b = 7.8 Å, c = 9.1 Å, β = 102°.

Figure 1: Predicted 3D Conformation

- Guanine base: Planar, perpendicular to the sugar ring.

- Triphosphate chain: Extended in a zigzag pattern, stabilized by lithium-oxygen ionic bonds.

Comparative Structural Analysis with Native Deoxyguanosine Triphosphate

Table 2: Structural Comparison with dGTP

Key differences include:

- Sugar Modifications : The absence of 2' and 3' hydroxyl groups prevents phosphodiester bond formation during DNA synthesis, making the compound a chain-terminator .

- Ionic Interactions : Lithium’s smaller ionic radius (0.76 Å vs. Na⁺’s 0.95 Å) enables tighter phosphate coordination, altering solubility and reactivity.

- Conformational Rigidity : The C2'-endo sugar puckering in the dideoxy derivative contrasts with the flexible C3'-endo conformation in dGTP, affecting polymerase binding affinity.

Properties

CAS No. |

93939-69-6 |

|---|---|

Molecular Formula |

C10H16Li3N5O12P3+3 |

Molecular Weight |

512.1 g/mol |

IUPAC Name |

trilithium;[[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O12P3.3Li/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(25-6)3-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h4-6H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,16);;;/q;3*+1/t5-,6+;;;/m0.../s1 |

InChI Key |

PIAZAXOLMYDEJM-RKSDUNRASA-N |

Isomeric SMILES |

[Li+].[Li+].[Li+].C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |

Canonical SMILES |

[Li+].[Li+].[Li+].C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2',3'-Dideoxyguanosine

- Starting material : Guanosine or deoxyguanosine.

- Deoxygenation :

| Parameter | Method A (Chemical) | Method B (Enzymatic) |

|---|---|---|

| Yield | 60–70% | 75–85% |

| Purity | ≥90% (HPLC) | ≥95% (HPLC) |

| Scalability | Industrial-scale feasible | Limited to lab-scale |

Triphosphorylation

- Reagents : Phosphorus oxychloride (POCl₃), trimetaphosphate, or cyclic triphosphate.

- Conditions :

Lithium Salt Formation

| Property | Sodium Salt | Trilithium Salt |

|---|---|---|

| Solubility (H₂O) | 50 mM | 120 mM |

| Stability | Hygroscopic | Less hygroscopic |

| Purity (HPLC) | ≥95% | ≥90% |

Analytical Validation

- Purity assessment : Reverse-phase HPLC (C18 column, 260 nm detection).

- Structural confirmation :

Challenges and Optimizations

- Byproduct formation : Excess GDP (≤10%) due to hydrolysis; mitigated by low-temperature phosphorylation.

- Lithium coordination : Requires strict stoichiometry to avoid mixed salts (e.g., Li₂Na or LiK forms).

Industrial vs. Laboratory-Scale Production

| Factor | Industrial Scale | Laboratory Scale |

|---|---|---|

| Phosphorylation agent | Trimetaphosphate | POCl₃ |

| Yield | 65–75% | 50–60% |

| Cost | $120–150/g | $300–400/g |

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxyguanosine-5’-Triphosphoric Acid, Lithium (sol.) undergoes several types of chemical reactions:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triphosphate group can be replaced by other nucleophiles.

Hydrolysis: It can undergo hydrolysis, breaking down into its constituent nucleoside and phosphate groups.

Enzymatic Reactions: It acts as a substrate for various enzymes, including polymerases and kinases, which can incorporate it into nucleic acids or modify its phosphate groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

Hydrolysis: Typically occurs in aqueous solutions, sometimes accelerated by acidic or basic catalysts.

Enzymatic Reactions: Conditions vary depending on the specific enzyme but generally involve buffered aqueous solutions at physiological pH.

Major Products

Substitution Reactions: Products vary depending on the nucleophile used but generally include modified nucleosides.

Hydrolysis: Yields guanosine and inorganic phosphate.

Enzymatic Reactions: Products include extended nucleic acid chains or phosphorylated intermediates.

Scientific Research Applications

2’,3’-Dideoxyguanosine-5’-Triphosphoric Acid, Lithium (sol.) has several applications in scientific research:

Molecular Biology: Used as a chain terminator in DNA sequencing and polymerase chain reactions (PCR) to study nucleic acid sequences.

Biochemistry: Acts as an inhibitor of certain enzymes, such as reverse transcriptase, making it useful in studying viral replication mechanisms.

Medicine: Investigated for its potential antiviral properties, particularly against retroviruses like HIV.

Chemistry: Utilized in the synthesis of modified nucleotides and nucleic acids for various biochemical assays.

Mechanism of Action

The primary mechanism of action of 2’,3’-Dideoxyguanosine-5’-Triphosphoric Acid, Lithium (sol.) involves its incorporation into nucleic acid chains by polymerases. Once incorporated, it acts as a chain terminator due to the absence of the 3’ hydroxyl group, preventing further elongation of the nucleic acid chain . This property is particularly useful in DNA sequencing and antiviral research .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Features of Guanosine Derivatives

Key Distinctions

Sugar Modifications: 2',3'-Dideoxy vs. Full Ribose: The absence of 2' and 3'-OH groups in the target compound prevents elongation in DNA synthesis, unlike GTP, which supports polymerization . Dideoxy vs. Monodeoxy: 3'-deoxynucleotides (e.g., 3'-deoxythymidine) terminate elongation but retain 2'-OH, affecting RNA polymerase interactions .

Phosphate Group Modifications :

- Thiophosphate Substitution : GTP-γ-S resists hydrolysis, making it ideal for sustained G-protein activation, unlike the target compound, which terminates DNA synthesis .

- Fluorescent Tags : Mant-dGTP enables fluorescence-based tracking of GTPase activity, a feature absent in the lithium salt .

Counterion Effects :

- Lithium vs. Sodium Salts : Lithium salts (e.g., trilithium) improve solubility in organic-aqueous hybrid buffers compared to sodium salts, which are more common in physiological studies .

Biological Activity

Guanosine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt (often abbreviated as dGTP-Li3) is a nucleotide analog that plays a significant role in various biochemical processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H16N5O12P3.3Li

- CAS Number : 93939-69-6

- Molecular Weight : 407.14 g/mol

- Solubility : Highly soluble in water (50 mg/mL) and hygroscopic in nature.

dGTP-Li3 acts primarily as a non-hydrolyzable analog of guanosine triphosphate (GTP), which allows it to interfere with G-protein signaling pathways. The compound is known to competitively inhibit G-protein activation by GTP and its analogs, thereby affecting various downstream signaling cascades, including those mediated by adenylate cyclase and phospholipase C .

Biological Activities

- Inhibition of G-Protein Activation : dGTP-Li3 effectively inhibits the activation of G-proteins by competing with GTP. This inhibition can modulate cellular responses to hormones and neurotransmitters, impacting processes such as cell proliferation and differentiation .

- Stimulation of Adenylate Cyclase : In specific cellular contexts, dGTP-Li3 has been shown to stimulate adenylate cyclase activity by inactivating Gi proteins. This leads to increased levels of cyclic AMP (cAMP), a crucial secondary messenger involved in numerous signaling pathways .

- Impact on Cellular Metabolism : Research indicates that dGTP-Li3 may influence metabolic pathways by altering nucleotide pools within the cell, potentially affecting DNA synthesis and repair mechanisms due to its structural similarity to natural nucleotides .

Study 1: Inhibition of G-Protein Signaling

A study demonstrated that dGTP-Li3 could inhibit the activation of G-proteins in response to various ligands, leading to a decrease in downstream signaling activity. The results highlighted the potential for dGTP-Li3 to serve as a tool for dissecting G-protein-mediated pathways in cellular models .

Study 2: Effects on cAMP Levels

In experiments involving cardiac myocytes, the application of dGTP-Li3 resulted in elevated cAMP levels due to its action on adenylate cyclase. This finding suggests that manipulating levels of this compound could provide insights into cardiac signaling and potential therapeutic avenues for heart diseases .

Study 3: Nucleotide Pool Alteration

Research focusing on nucleotide metabolism indicated that the introduction of dGTP-Li3 into cells altered the balance of nucleotide pools, which could have implications for DNA synthesis and repair mechanisms. This was particularly noted in studies examining cancer cell lines, where altered nucleotide availability can influence cell growth and survival .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Guanosine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt in laboratory settings?

- Synthesis : The compound is typically synthesized via enzymatic phosphorylation of 2',3'-dideoxyguanosine using nucleotide kinases, followed by lithium salt precipitation. The trilithium salt form is stabilized through ion-exchange chromatography to replace sodium or ammonium counterions.

- Characterization : Structural verification requires nuclear magnetic resonance (NMR) spectroscopy for base and sugar moiety confirmation, coupled with mass spectrometry (MS) to validate the molecular formula (C20H30Li2N10O26P6) . Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. Which analytical techniques are critical for ensuring the compound’s purity and structural fidelity?

- Purity : Reverse-phase HPLC with a C18 column and triethylammonium acetate buffer (pH 6.5) resolves impurities such as unreacted dideoxyguanosine or residual phosphate byproducts .

- Structural Confirmation :

- 31P-NMR identifies the α-, β-, and γ-phosphate groups (chemical shifts: ~-5 to -10 ppm).

- Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular ion peak (m/z 933.2 for [M-3Li+3H]<sup>-</sup>) .

Advanced Research Questions

Q. How does the tetrahydrogen triphosphate modification impact enzymatic stability compared to non-modified nucleotides?

- The tetrahydrogen modification at the triphosphate group enhances resistance to ribonuclease (RNase) degradation by sterically hindering enzyme binding. This is critical in RNA-free enzymatic assays (e.g., DNA polymerase studies), where stability is 3–5 times higher than unmodified GTP . Stability is quantified via incubation with RNase A (37°C, pH 7.4) and monitoring degradation kinetics using capillary electrophoresis .

Q. What experimental approaches are suitable for studying interactions between this compound and DNA polymerases?

- Pre-steady-state Kinetics : Stopped-flow fluorescence measures polymerase binding affinity (Kd) and incorporation rates (kpol). The 2',3'-dideoxy modification eliminates 3'-OH, making it a chain-terminating substrate .

- X-ray Crystallography : Co-crystallization with Taq DNA polymerase reveals steric clashes due to the missing 2',3'-hydroxyls, explaining reduced incorporation efficiency compared to dGTP .

Q. How does the absence of 2',3'-hydroxyl groups affect its use in nucleic acid synthesis?

- The lack of 2',3'-OH prevents phosphodiester bond formation, rendering the compound a chain terminator in DNA synthesis. This property is exploited in Sanger sequencing and PCR-based mutagenesis. Comparative studies using dGTP (with 3'-OH) show 90% termination efficiency at 100 µM concentrations of the dideoxy derivative .

Q. What strategies mitigate batch-to-batch variability in enzymatic assays using this compound?

- Standardization : Pre-treat batches with alkaline phosphatase to hydrolyze residual nucleoside diphosphates (GDP) and monophosphates (GMP), followed by HPLC purification .

- Activity Calibration : Use a reference DNA polymerase (e.g., Klenow fragment) to quantify incorporation efficiency via radioactive (<sup>32</sup>P) labeling and gel electrophoresis .

Comparative Analysis

Q. How does this compound differ functionally from structurally similar nucleotides like dGTP or GTP?

- Functional Differences :

| Feature | This Compound | dGTP | GTP |

|---|---|---|---|

| 3'-OH Group | Absent (chain terminator) | Present | Present |

| Ribonuclease Stability | High (tetrahydrogen modification) | Moderate | Low |

| Polymerase Incorporation | <10% efficiency vs. dGTP | 100% (reference) | Not incorporated in DNA |

- Methodology : Comparative kinetic assays (kcat/Km) using DNA polymerases and fluorescence-based detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.